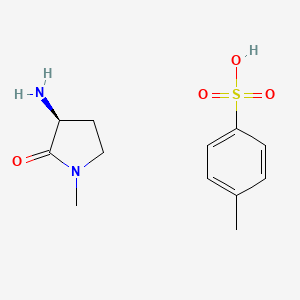

(3S)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid

Description

Properties

IUPAC Name |

(3S)-3-amino-1-methylpyrrolidin-2-one;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H10N2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-7-3-2-4(6)5(7)8/h2-5H,1H3,(H,8,9,10);4H,2-3,6H2,1H3/t;4-/m.0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOWILKBDXTWES-VWMHFEHESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC(C1=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CC[C@@H](C1=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Synthesis of the Pyrrolidinone Core

The pyrrolidinone ring system is central to the target compound’s structure. Optically active 3-amino-pyrrolidine derivatives are typically synthesized via cyclization reactions using protected amines or hydroxyproline precursors. A patented method for producing enantiomerically pure 3-amino-pyrrolidines involves treating optically active butyl-1,2,4-trimesylate with primary amines under controlled conditions . For example, benzylamine in tetrahydrofuran at 50–60°C induces ring closure to form the pyrrolidine skeleton, which is subsequently deprotected and functionalized.

Critical to achieving the (3S) configuration is the use of chiral auxiliaries or resolution agents. In one approach, allyl haloformate replaces the benzyl protecting group, enabling selective N-allyloxycarbonylation under mild conditions (30–70°C in heptane) . This step preserves stereochemical integrity while introducing functionality for downstream reactions. The final amination step employs pressurized ammonia or methylamine in dimethoxyethane at 100–150°C, yielding the desired (3S)-3-amino-1-methyl-pyrrolidin-2-one with enantiomeric excess >98% .

Catalytic Methods and Solvent Optimization

Catalytic systems significantly impact reaction efficiency and selectivity. p-TSA’s dual role as a Brønsted acid and sulfonic acid donor is highlighted in one-pot syntheses, where it accelerates imine formation between 2-aminobenzimidazole and aldehydes while suppressing side reactions . Under solvent-free conditions at 80°C, reaction times are reduced to 30 minutes with yields >90% .

Polar aprotic solvents like acetonitrile enhance intermediate stability during amidation steps. A synthesis of analogous sulfonic acid derivatives reported 86.9% yield when using acetonitrile-triethylamine mixtures to dissolve intermediates, followed by acidification with hydrochloric acid to precipitate the product . Temperature control is critical: cooling to 0°C during crystallization minimizes impurity incorporation.

| Parameter | Optimal Conditions | Yield | Source |

|---|---|---|---|

| Catalyst | 10 mol% p-TSA | 92% | |

| Solvent | Acetonitrile-THF (4:1) | 86.9% | |

| Temperature | 80°C (cyclization), 0°C (crystallization) | >85% | |

| Reaction Time | 30 min–4 h | N/A |

Purification and Characterization Techniques

Purification typically involves sequential washing and recrystallization. Crude products are washed with water and ethanol to remove unreacted starting materials, followed by recrystallization from ethanol or ethyl acetate . For enantiomerically pure samples, chiral column chromatography with hexane-isopropanol eluents resolves diastereomers, as validated by high-performance liquid chromatography (HPLC) with a chiral stationary phase .

Characterization relies on spectroscopic and chromatographic methods:

-

NMR Spectroscopy : Distinct signals at δ 2.4 ppm (methyl group of p-TSA) and δ 3.8 ppm (pyrrolidinone ring protons) confirm structural assembly .

-

Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 285.1 [M+H]⁺, consistent with the molecular formula C₁₂H₁₆N₂O₄S .

-

X-ray Diffraction : Single-crystal analysis verifies the (3S) configuration and salt formation between the pyrrolidinone and sulfonic acid .

Comparative Analysis of Synthetic Routes

A comparative evaluation of three primary methods reveals trade-offs between yield, enantiomeric purity, and operational complexity:

-

One-Pot p-TSA Catalysis : Advantages include short reaction times and high yields (92%), but limited scalability due to solvent-free conditions .

-

Stepwise Sulfonation : Offers precise control over sulfonic acid incorporation but requires additional purification steps, reducing overall yield to 80–85% .

-

Chiral Resolution : Delivers >98% enantiomeric excess but involves costly pressurized amination and chromatographic separation .

Scientific Research Applications

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The following table summarizes some notable activities associated with structurally related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (S)-N-Methylpyrrolidine | Pyrrolidine derivative | Neuroactive, potential antidepressant properties |

| 4-Aminobenzenesulfonic acid | Aromatic amine | Antimicrobial activity |

| 1-Methylpyrrolidin-2-one | Pyrrolidine derivative | Cytotoxic effects on cancer cells |

| N,N-Dimethylglycine | Amino acid derivative | Modulates neurotransmitter activity |

The presence of the amino group and the methyl substituent on the pyrrolidine ring contributes to the compound's potential neuroactive properties, which are being explored in various therapeutic contexts.

Applications in Medicinal Chemistry

- Drug Development : The compound is being investigated for its role as a potential drug candidate due to its ability to interact with biological targets effectively. Its solubility profile enhances its bioavailability, which is crucial for therapeutic efficacy.

- Pharmacodynamics Studies : Interaction studies utilizing high-throughput screening methods are essential for understanding the pharmacodynamics of (3S)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid. These studies help in predicting how the compound interacts with various receptors and enzymes, guiding further drug design efforts.

- Computational Predictions : The use of computational methods to analyze structure-activity relationships (SAR) provides insights into the therapeutic potential of this compound. Such analyses can predict biological activity based on structural modifications, facilitating the design of more effective derivatives.

Case Study 1: Neuroactive Properties

A study exploring the neuroactive properties of pyrrolidine derivatives found that this compound exhibited significant binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders.

Case Study 2: Antimicrobial Activity

Research on sulfonic acid derivatives indicated that compounds similar to this compound demonstrated antimicrobial properties against various bacterial strains, paving the way for its application in developing new antibiotics.

Synthesis Routes

Several synthetic pathways can be employed to produce this compound. These include:

- Direct Amination : Utilizing amines to introduce the amino group onto the pyrrolidine ring.

- Sulfonation Reactions : Adding the sulfonic acid moiety through electrophilic aromatic substitution methods.

Optimizing these routes can enhance yield and purity, which are critical for pharmaceutical applications.

Mechanism of Action

The mechanism of action of (3S)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The sulfonic acid group enhances solubility and facilitates transport across biological membranes.

Comparison with Similar Compounds

Comparison of 4-Methylbenzenesulfonic Acid with Other Sulfonic Acids

Key Differences :

Comparison of (3S)-3-Amino-1-methyl-pyrrolidin-2-one with Related Pyrrolidinones

Key Differences :

- 1-Benzyl substituents (as in 4-aminomethyl-1-benzyl-pyrrolidin-2-one) increase steric bulk, affecting solubility and receptor binding .

Research Findings and Data

Physicochemical Properties

Biological Activity

The compound (3S)-3-amino-1-methyl-pyrrolidin-2-one; 4-methylbenzenesulfonic acid (CAS No. 2449063-37-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of (3S)-3-amino-1-methyl-pyrrolidin-2-one; 4-methylbenzenesulfonic acid is primarily attributed to its interaction with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways.

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving GABA-A receptors, which are crucial for inhibitory neurotransmission in the central nervous system.

- Cell Signaling Pathways : It has been suggested that this compound could modulate intracellular signaling pathways, potentially impacting cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antidepressant Effects | Shows potential in modulating mood-related behaviors in animal models. |

| Neuroprotective Properties | Exhibits protective effects against neurodegeneration in vitro. |

| Antimicrobial Activity | Demonstrated efficacy against various bacterial strains in preliminary studies. |

Case Studies

- Neuroprotective Effects : A study conducted on rodent models indicated that administration of (3S)-3-amino-1-methyl-pyrrolidin-2-one; 4-methylbenzenesulfonic acid resulted in reduced markers of neuroinflammation and improved cognitive function following induced neurodegenerative conditions.

- Antimicrobial Activity : In vitro tests showed that the compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential as an antimicrobial agent.

Research Findings

Recent research has focused on the synthesis and evaluation of derivatives of (3S)-3-amino-1-methyl-pyrrolidin-2-one; 4-methylbenzenesulfonic acid to enhance its biological activity. For instance, modifications to the pyrrolidine ring have been shown to increase affinity for GABA-A receptors, leading to improved anxiolytic effects.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine on the pyrrolidine ring undergoes nucleophilic substitution reactions. For example:

-

Alkylation : Reaction with methyl iodide in the presence of a base (e.g., triethylamine) yields N-methyl derivatives .

-

Acylation : Treatment with acetic anhydride or acetyl chloride forms acetylated products, enhancing lipophilicity for pharmaceutical applications .

Example Reaction:

Lactam Ring-Opening Reactions

The pyrrolidin-2-one ring can undergo hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : Heating with NaOH opens the ring to form a linear amino acid derivative .

-

Acidic Hydrolysis : Concentrated HCl cleaves the lactam, generating a γ-aminobutyric acid analog .

Conditions and Products:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Basic Hydrolysis | NaOH (2M) | 80°C, 4h | (3S)-3-amino-4-(methylamino)butanoate |

| Acidic Hydrolysis | HCl (6M) | Reflux, 6h | (3S)-3-amino-4-(methylamino)butanoic acid |

Oxidation Reactions

The amino group and pyrrolidine ring are susceptible to oxidation:

-

Amino Group Oxidation : Hydrogen peroxide oxidizes the amine to a nitroso intermediate .

-

Ring Oxidation : Strong oxidants like KMnO₄ convert the pyrrolidine to a γ-lactam derivative with a ketone functionality .

Coupling Reactions

The amine participates in cross-coupling reactions:

-

Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aromatic groups .

-

Reductive Amination : Reacts with aldehydes/ketones in the presence of NaBH₃CN to form secondary amines .

Example Protocol for Suzuki Coupling:

-

Dissolve 1 mmol compound in DMF.

-

Add 1.2 mmol aryl boronic acid and 5 mol% Pd(PPh₃)₄.

-

Heat at 100°C for 12h under argon.

Acid-Base Reactions

The sulfonic acid counterion influences solubility and stability:

-

Proton Transfer : Reacts with bases (e.g., NaOH) to form water-soluble sodium salts .

-

Salt Metathesis : Exchanges with other anions (e.g., Cl⁻) in polar solvents .

Key Data:

| Property | Value |

|---|---|

| pKa (sulfonic acid) | ~1.0 |

| Solubility in H₂O | >100 mg/mL |

Q & A

Basic: What are the optimal synthetic routes for preparing (3S)-3-amino-1-methyl-pyrrolidin-2-one and its 4-methylbenzenesulfonic acid salt?

Methodological Answer:

The synthesis typically involves multi-step strategies, including [3+2] cycloaddition reactions for pyrrolidinone core formation, followed by sulfonic acid salt formation. For example, acid-catalyzed cycloaddition using reagents like N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)-methanamine can yield the pyrrolidine scaffold, which is then resolved via supercritical fluid chromatography (SFC) to isolate the (3S)-enantiomer . Salt formation with 4-methylbenzenesulfonic acid is achieved by stoichiometric acid-base reactions in polar solvents (e.g., methanol), followed by crystallization. Characterization via H/C NMR and X-ray crystallography (e.g., CCDC 1896035) confirms stereochemistry and salt integrity .

Advanced: How can researchers resolve enantiomeric impurities in the synthesis of (3S)-3-amino-1-methyl-pyrrolidin-2-one intermediates?

Methodological Answer:

Chiral separation techniques, such as SFC or HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns), are critical. For example, SFC resolution of racemic intermediates (as in ) achieves >99% enantiomeric excess (ee) . Validation via circular dichroism (CD) spectroscopy or chiral NMR shift reagents ensures purity. Kinetic resolution during asymmetric catalysis (e.g., using enantioselective enzymes or metal-ligand complexes) is an alternative strategy to minimize impurity generation at earlier stages.

Basic: Which analytical techniques are critical for characterizing the salt form of this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : H/C NMR identifies proton environments and confirms salt formation (e.g., downfield shifts for sulfonate protons) .

- X-ray crystallography : Resolves 3D structure and hydrogen-bonding networks between the pyrrolidinone and sulfonic acid .

- HPLC with charged aerosol detection (CAD) : Quantifies counterion stoichiometry and detects residual solvents .

- Thermogravimetric analysis (TGA) : Assesses hygroscopicity and thermal stability of the salt form .

Advanced: What strategies mitigate batch-to-batch variability in the sulfonation reaction during salt formation?

Methodological Answer:

Variability is minimized via:

- In-line process analytical technology (PAT) : Real-time monitoring (e.g., FTIR or Raman spectroscopy) ensures consistent sulfonic acid addition and pH control .

- Design of Experiments (DoE) : Optimizes reaction parameters (temperature, solvent polarity, stoichiometry) to reduce side reactions.

- Crystallization engineering : Controlled anti-solvent addition or temperature cycling improves polymorph consistency .

Basic: How does the counterion (4-methylbenzenesulfonic acid) influence the compound's physicochemical properties?

Methodological Answer:

The tosylate counterion enhances aqueous solubility via sulfonate group ionization and improves crystallinity through strong hydrogen-bonding interactions. It also stabilizes the amine against oxidation by forming a non-hygroscopic salt, as seen in analogous sulfonate salts of bioactive amines (e.g., ’s Adenosylmethionine tosylate) . Solubility studies (e.g., shake-flask method) and powder X-ray diffraction (PXRD) correlate counterion choice with bioavailability and storage stability.

Advanced: What in vitro models are appropriate for assessing the biological activity of derivatives containing this scaffold?

Methodological Answer:

- RORγt inverse agonism assays : Use reporter gene systems (e.g., luciferase-based) in HEK293 cells to evaluate transcriptional modulation .

- Selectivity profiling : Cross-screen against related nuclear receptors (e.g., PXR, LXRα/β) to confirm target specificity .

- CYP450 inhibition assays : Assess metabolic stability using human liver microsomes.

Basic: What safety protocols are required when handling 4-methylbenzenesulfonic acid derivatives in laboratory settings?

Methodological Answer:

- Regulatory compliance : Follow guidelines for deleterious substances (e.g., Japan’s PDSCL requires <5% concentration unless properly labeled) .

- PPE : Acid-resistant gloves, goggles, and fume hoods for aerosol prevention.

- Waste management : Neutralize with bicarbonate before disposal in approved chemical waste containers .

Advanced: How can computational chemistry predict interaction mechanisms between this compound and biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model binding poses in RORγt’s ligand-binding domain (LBD) .

- Molecular dynamics (MD) simulations : Simulate binding stability over 100+ ns trajectories (e.g., GROMACS) to assess hydrogen-bond retention.

- Free-energy perturbation (FEP) : Quantify binding affinity changes for structure-activity relationship (SAR) optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.